[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine
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Overview
Description
[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine is a complex heterocyclic compound that features a unique combination of pyrazolo[3,4-b]pyrazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-b]pyrazine core: This can be achieved by cyclization reactions involving hydrazines and diketones or by condensation reactions of pyrazoles with appropriate aldehydes or ketones.
Introduction of the 3-chloropyridin-4-yl group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a suitable nucleophile.
Attachment of the sulfanyl group: This can be done through thiolation reactions, where a thiol group is introduced to the pyrazolo[3,4-b]pyrazine core.
Formation of the piperidine ring: This step involves the cyclization of appropriate amine precursors to form the piperidine ring.
Final assembly: The final step involves coupling the piperidine derivative with the pyrazolo[3,4-b]pyrazine core through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors, making it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine
Industry
In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyridine]
- [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrimidine]
- [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]triazine]
Uniqueness
The uniqueness of [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H20ClN7S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C17H20ClN7S/c1-17(10-19)3-6-25(7-4-17)13-9-21-14-15(22-13)23-24-16(14)26-12-2-5-20-8-11(12)18/h2,5,8-9H,3-4,6-7,10,19H2,1H3,(H,22,23,24) |
InChI Key |
DLWCPNNOJKLNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C3C(=N2)NN=C3SC4=C(C=NC=C4)Cl)CN |
Origin of Product |
United States |
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